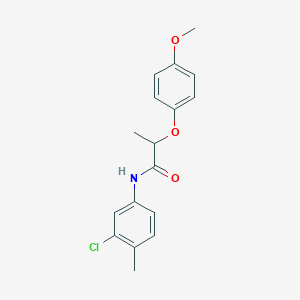![molecular formula C19H24N2O4S B4989266 N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4989266.png)
N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as ESI-09, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. ESI-09 is a selective inhibitor of the RhoGTPase activator, LARG, which plays a crucial role in cell migration, proliferation, and differentiation. In
Mécanisme D'action
ESI-09 selectively inhibits the RhoGTPase activator, LARG, which plays a crucial role in cell migration, proliferation, and differentiation. RhoGTPases are a family of proteins that regulate the cytoskeleton and are involved in many cellular processes, including cell migration and invasion. By inhibiting LARG, ESI-09 prevents the activation of RhoGTPases, leading to a decrease in cell migration and invasion.
Biochemical and Physiological Effects
ESI-09 has been shown to have a variety of biochemical and physiological effects. In cancer cells, ESI-09 inhibits the migration and invasion of cells, leading to a decrease in metastasis. In animal models of stroke and traumatic brain injury, ESI-09 has been shown to have neuroprotective effects, reducing neuronal damage and improving functional outcomes. In animal models of heart failure, ESI-09 has been shown to improve cardiac function, reducing ventricular remodeling and improving cardiac output.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ESI-09 is its selectivity for LARG, which allows for the specific inhibition of RhoGTPase signaling pathways. Additionally, ESI-09 has been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one limitation of ESI-09 is its limited solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are many potential future directions for the study of ESI-09. One area of research could be the development of more soluble analogs of ESI-09, which would make it easier to work with in lab experiments. Additionally, further studies could investigate the potential therapeutic applications of ESI-09 in other disease models, such as inflammatory diseases and autoimmune disorders. Finally, the development of more selective inhibitors of RhoGTPase signaling pathways could lead to the discovery of new therapeutic targets for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of ESI-09 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-ethoxyaniline with ethyl chloroformate to form N-ethoxycarbonyl-2-ethoxyaniline. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form N-(4-methylbenzenesulfonyl)-N-ethoxycarbonyl-2-ethoxyaniline. The final step involves the reaction of this intermediate with diethylamine to form ESI-09.
Applications De Recherche Scientifique
ESI-09 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the migration and invasion of cancer cells, making it a promising candidate for cancer treatment. ESI-09 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, ESI-09 has been shown to improve cardiac function in animal models of heart failure.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-21(26(23,24)16-12-10-15(3)11-13-16)14-19(22)20-17-8-6-7-9-18(17)25-5-2/h6-13H,4-5,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTMHFGVCCCITJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1OCC)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-beta-alanine](/img/structure/B4989185.png)
![3-(2-anilino-1,3-thiazol-4-yl)-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4989193.png)
![N-[(5-chloro-2-thienyl)methyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4989201.png)
![N-(2-methoxyphenyl)-2-[4-(2-nitrovinyl)phenoxy]acetamide](/img/structure/B4989212.png)
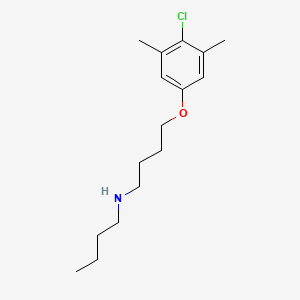
![N-(3-chlorobenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4989230.png)
![allyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B4989239.png)
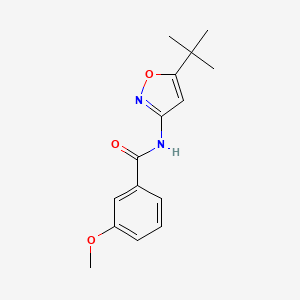
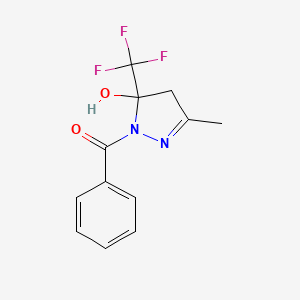
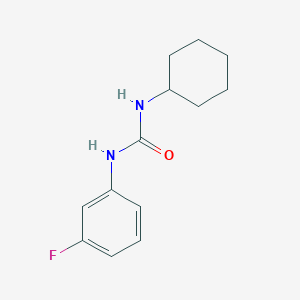
![2-ethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4989262.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4989272.png)
![N-(2-methoxyethyl)-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B4989284.png)
